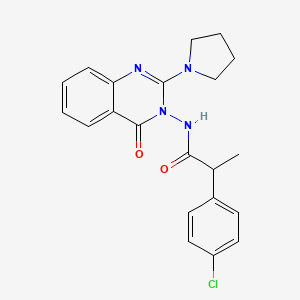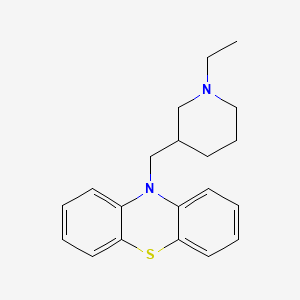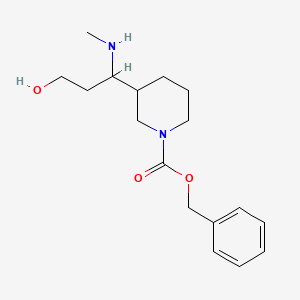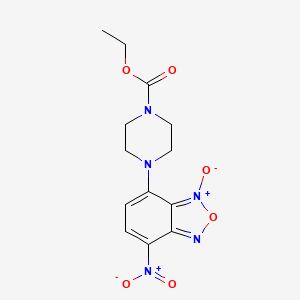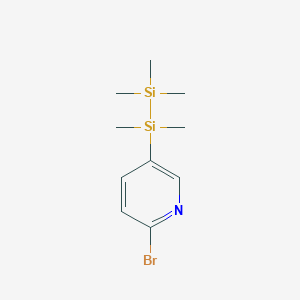
(6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane is an organosilicon compound that features a bromopyridine moiety attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane typically involves the reaction of 6-bromopyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
6-Bromopyridine+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The pyridine ring can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
科学的研究の応用
(6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane involves its interaction with various molecular targets. The bromopyridine moiety can participate in π-π interactions and hydrogen bonding, while the silyl group can enhance the compound’s stability and reactivity. These interactions can influence the compound’s biological activity and its effectiveness in different applications.
類似化合物との比較
Similar Compounds
- 6-Bromopyridine-3-methanol
- 2-Bromo-5-hydroxymethylpyridine
- 6-Bromo-3-pyridinemethanol
Uniqueness
(6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane is unique due to the presence of both a bromopyridine moiety and a silyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
CAS番号 |
325958-98-3 |
|---|---|
分子式 |
C10H18BrNSi2 |
分子量 |
288.33 g/mol |
IUPAC名 |
(6-bromopyridin-3-yl)-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C10H18BrNSi2/c1-13(2,3)14(4,5)9-6-7-10(11)12-8-9/h6-8H,1-5H3 |
InChIキー |
NMJOFLPBSATNNG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[Si](C)(C)C1=CN=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



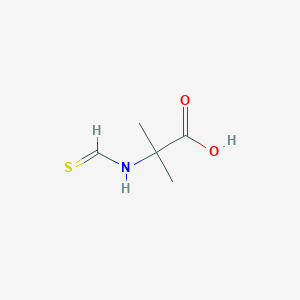

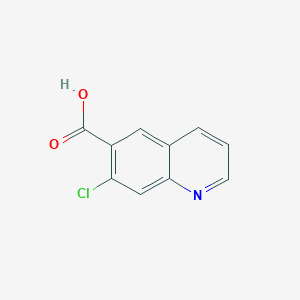

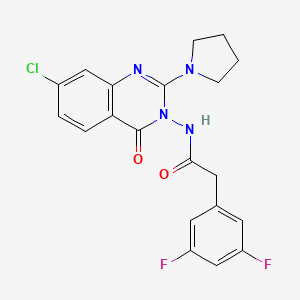
![1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13945187.png)
![1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B13945194.png)

